2-amino-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide
Overview
Description
2-Amino-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an amino group, an ethyl group, and a tetrahydro-2H-pyran-4-yl group attached to an acetamide backbone.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-aminoacetamide and tetrahydro-2H-pyran-4-ol.
Reaction Steps: The reaction involves the formation of an intermediate by reacting 2-aminoacetamide with tetrahydro-2H-pyran-4-ol under acidic conditions.
Final Step: The intermediate is then treated with ethyl iodide to introduce the ethyl group, resulting in the formation of this compound.
Industrial Production Methods:
Batch Process: The compound can be produced in a batch process where the reaction mixture is stirred and heated to the required temperature.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form corresponding oxo-compounds.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the tetrahydro-2H-pyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and reaction conditions such as refluxing in anhydrous solvents are employed.
Major Products Formed:
Oxidation Products: Various oxo-compounds depending on the specific conditions.
Reduction Products: Corresponding amine derivatives.
Substitution Products: Substituted amides or tetrahydro-2H-pyran derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Biology: It can be employed in biochemical studies to understand enzyme interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-amino-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The amino group can act as a nucleophile, while the ethyl and tetrahydro-2H-pyran-4-yl groups can influence the compound's binding affinity and specificity.
Comparison with Similar Compounds
2-Amino-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide: Similar structure with a methyl group instead of ethyl.
2-Amino-N-ethyl-N-(tetrahydro-2H-pyran-3-yl)acetamide: Similar structure with a different position of the tetrahydro-2H-pyran ring.
Uniqueness: The presence of the ethyl group and the specific position of the tetrahydro-2H-pyran ring make 2-amino-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide unique compared to its analogs. These structural differences can lead to variations in reactivity, binding affinity, and biological activity.
Properties
IUPAC Name |
2-amino-N-ethyl-N-(oxan-4-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-2-11(9(12)7-10)8-3-5-13-6-4-8/h8H,2-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRCDCUZOBBWCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCOCC1)C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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